molecular formula C7H3Cl2N3 B2791604 6,8-Dichloropyrido[2,3-b]pyrazine CAS No. 1283075-60-4

6,8-Dichloropyrido[2,3-b]pyrazine

Cat. No.: B2791604
CAS No.: 1283075-60-4
M. Wt: 200.02
InChI Key: BIULHHKFNLFURG-UHFFFAOYSA-N
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Description

6,8-Dichloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H3Cl2N3 and a molecular weight of 200.02 g/mol It is characterized by the presence of two chlorine atoms at positions 6 and 8 on the pyrido[2,3-b]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloropyrido[2,3-b]pyrazine typically involves the chlorination of pyrido[2,3-b]pyrazine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions . The reaction is carried out at elevated temperatures, often around 120°C, to ensure complete chlorination. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with amines can yield amino-substituted pyrido[2,3-b]pyrazine derivatives, which may have enhanced biological activity .

Properties

IUPAC Name

6,8-dichloropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-4-3-5(9)12-7-6(4)10-1-2-11-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIULHHKFNLFURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4.81 g (27 mmol) 4,6-dichloro-pyridine-2,3-diamine (synthesis described in J. E. Schelling, C. A. Salemink, Rec. Tray. Chim. Pays-Bas 91, 650 [1972]) in 50 ml THF was treated with 5.22 g (27 mmol) of a 30% solution of glyoxal in water and the mixture was stirred for 3 days at room temperature. The reaction mixture was evaporated and the residue was partitioned between dichloromethane and diluted sodium carbonate solution. The organic phase was dried over sodium sulfate and evaporated. The residue was chromatographed on a silica gel column with cyclohexane/ethyl acetate as eluent yielding 6,8-dichloro-pyrido[2,3-b]pyrazine as off-white fine needles; HPLC/MS (B): 1.93 min, [M+H] 200.
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